molecular formula C17H19N3O B14396531 N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide CAS No. 89508-06-5

N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide

Cat. No.: B14396531
CAS No.: 89508-06-5
M. Wt: 281.35 g/mol
InChI Key: CMPDDPMTTGXSGO-UHFFFAOYSA-N
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Description

N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide: is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential therapeutic effects. This compound features a pentan-3-yl group attached to the nitrogen atom of the carboxamide functional group, making it structurally unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the beta-carboline core, followed by the introduction of the carboxamide group and the pentan-3-yl substituent. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halogenating agents and nucleophiles, often used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    N-(Pentan-3-yl)hydroxylamine: This compound features a similar pentan-3-yl group but differs in its functional groups and reactivity.

    Pendimethalin: A herbicide with a similar structural motif but different applications and biological activity.

Uniqueness: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide stands out due to its beta-carboline core, which imparts unique biological properties and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

89508-06-5

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-pentan-3-yl-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C17H19N3O/c1-3-11(4-2)19-17(21)15-9-13-12-7-5-6-8-14(12)20-16(13)10-18-15/h5-11,20H,3-4H2,1-2H3,(H,19,21)

InChI Key

CMPDDPMTTGXSGO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

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